molecular formula C18H26N4O3 B6701897 N-(2,5-dimethylpyrazol-3-yl)-N'-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]oxamide

N-(2,5-dimethylpyrazol-3-yl)-N'-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]oxamide

Cat. No.: B6701897
M. Wt: 346.4 g/mol
InChI Key: JKCHOERDHCJKRZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylpyrazol-3-yl)-N’-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]oxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring and a furan ring, both of which are known for their biological and chemical significance.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-N'-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-7-12-8-9-13(25-12)15(18(3,4)5)20-17(24)16(23)19-14-10-11(2)21-22(14)6/h8-10,15H,7H2,1-6H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCHOERDHCJKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(C(C)(C)C)NC(=O)C(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylpyrazol-3-yl)-N’-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]oxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.

    Formation of the furan ring: This involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of an acid catalyst.

    Coupling of the pyrazole and furan rings: This step involves the reaction of the pyrazole and furan derivatives with an appropriate linker, such as oxalyl chloride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylpyrazol-3-yl)-N’-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]oxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylpyrazol-3-yl)-N’-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-N’-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]oxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylpyrazol-3-yl)-N’-[1-(5-methylfuran-2-yl)-2,2-dimethylpropyl]oxamide
  • N-(2,5-dimethylpyrazol-3-yl)-N’-[1-(5-ethylthiophene-2-yl)-2,2-dimethylpropyl]oxamide

Uniqueness

N-(2,5-dimethylpyrazol-3-yl)-N’-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]oxamide is unique due to its specific combination of pyrazole and furan rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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